Selodenoson
Overview
Description
Selodenoson is a selective adenosine A1 receptor agonist. It is primarily investigated for its potential to slow the heart rate in patients with atrial fibrillation and to treat arrhythmias . This compound is part of a broader class of adenosine receptor agonists, which play a crucial role in various physiological processes by modulating the activity of adenosine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Selodenoson can be synthesized through a multi-step process involving the formation of a purine nucleoside structure. The synthetic route typically involves the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Attachment of the Cyclopentylamino Group: The cyclopentylamino group is introduced to the purine ring through nucleophilic substitution reactions.
Formation of the Oxolane Ring: The oxolane ring is formed by cyclization reactions involving appropriate diol precursors.
Final Coupling and Purification: The final product is obtained by coupling the purine and oxolane rings, followed by purification through chromatographic techniques.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Selodenoson undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further investigated for their pharmacological properties .
Scientific Research Applications
Selodenoson has several scientific research applications, including:
Cardiovascular Research: This compound is studied for its potential to control heart rate and treat arrhythmias in patients with atrial fibrillation.
Diabetes Research: It has been investigated for its potential to enhance insulin sensitivity and treat type II diabetes.
Neuropathic Pain: This compound is evaluated for its potential to treat neuropathic pain through its action on adenosine receptors.
Angina: It is also studied for its potential to treat angina by modulating adenosine receptor activity.
Mechanism of Action
Selodenoson exerts its effects by selectively binding to adenosine A1 receptors. This binding activates the receptors, leading to a cascade of intracellular signaling events. The activation of adenosine A1 receptors results in the modulation of various physiological processes, including the slowing of heart rate and the reduction of arrhythmias. The molecular targets and pathways involved include the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate levels, and modulation of ion channel activity .
Comparison with Similar Compounds
Similar Compounds
Tecadenoson: Another selective adenosine A1 receptor agonist used for similar cardiovascular applications.
Uniqueness
Selodenoson is unique due to its high selectivity for adenosine A1 receptors and its potential to provide effective ventricular rate control with minimal side effects. Its specific molecular structure allows for targeted modulation of adenosine receptor activity, making it a promising candidate for various therapeutic applications .
Properties
IUPAC Name |
(2S,3S,4R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O4/c1-2-18-16(26)13-11(24)12(25)17(27-13)23-8-21-10-14(19-7-20-15(10)23)22-9-5-3-4-6-9/h7-9,11-13,17,24-25H,2-6H2,1H3,(H,18,26)(H,19,20,22)/t11-,12+,13-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVQGVCXFNYGFP-PFHKOEEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC4CCCC4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NC4CCCC4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00149201 | |
Record name | Selodenoson | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00149201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110299-05-3 | |
Record name | Selodenoson [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110299053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selodenoson | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16325 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Selodenoson | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00149201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SELODENOSON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/103G5E953K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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